Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzenes and trifluoromethylphenylcarbamates.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16F3N3O4 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-oxo-3-[3-(trifluoromethyl)anilino]propanoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H16F3N3O4/c1-29-18(28)13-7-5-12(6-8-13)11-23-25-17(27)10-16(26)24-15-4-2-3-14(9-15)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,26)(H,25,27)/b23-11+ |
InChI Key |
VNNDLNASVYEODJ-FOKLQQMPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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